Acetamide, N-[(4-chlorophenyl)thio]-
Description
Acetamide, N-[(4-chlorophenyl)thio]- is a sulfur-containing acetamide derivative characterized by a 4-chlorophenylthio group (-S-C₆H₄-Cl) attached to the nitrogen atom of the acetamide core. This structural motif imparts unique electronic and steric properties, making it a candidate for diverse applications, including pharmaceuticals and materials science. The 4-chlorophenyl group enhances lipophilicity and may influence binding interactions in biological systems, while the thioether linkage contributes to metabolic stability compared to oxygen analogs.
Properties
CAS No. |
532931-64-9 |
|---|---|
Molecular Formula |
C8H8ClNOS |
Molecular Weight |
201.67 g/mol |
IUPAC Name |
N-(4-chlorophenyl)sulfanylacetamide |
InChI |
InChI=1S/C8H8ClNOS/c1-6(11)10-12-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) |
InChI Key |
UPTVSLFXVMMJJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NSC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Base Selection : Sodium hydride (NaH) in dimethylformamide (DMF) is preferred for efficient thiolate formation. Alternatives include potassium carbonate (K₂CO₃) in acetone or aqueous sodium hydroxide (NaOH).
- Solvent Systems : Polar aprotic solvents (DMF, acetone) enhance reactivity, while dichloromethane (DCM) is used in catalytic Friedel-Crafts-type reactions.
- Temperature : Reactions typically proceed at room temperature (25°C) but may require reflux (60–80°C) for slower kinetics.
- Dissolve 4-chlorothiophenol (10 mmol) in anhydrous DMF (20 mL).
- Add NaH (12 mmol) under nitrogen and stir for 30 minutes.
- Introduce chloroacetamide (10 mmol) and stir for 6–8 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 3:1).
Yield : 72–85%.
Coupling via Thioglycolic Acid Intermediate
Thioglycolic acid serves as a scaffold for introducing the thioether linkage. This two-step approach involves:
- Formation of 2-((4-chlorophenyl)thio)acetic acid : 4-Chlorothiophenol reacts with chloroacetic acid in trifluoroacetic acid (TFA) at 60°C.
- Amidation : The carboxylic acid is converted to the acetamide using coupling agents like N,N'-carbonyldiimidazole (CDI) or thionyl chloride (SOCl₂).
- Mix 4-chlorothiophenol (10 mmol) with chloroacetic acid (10 mmol) in TFA (15 mL).
- Reflux for 12 hours, then concentrate under vacuum.
- Treat the residue with SOCl₂ (15 mmol) to form the acyl chloride.
- React with ammonium hydroxide (20 mmol) in methanol at 0°C.
Yield : 68–78%.
Oxidative Methods for Disulfide Intermediates
Oxidation of 4-chlorothiophenol to bis(4-chlorophenyl) disulfide, followed by reductive cleavage and amidation, offers an alternative route. This method avoids direct handling of thiols but requires stringent redox control.
- Oxidize 4-chlorothiophenol (10 mmol) with hydrogen peroxide (H₂O₂, 30%) in acetic acid to form the disulfide.
- Reduce the disulfide with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to regenerate the thiolate.
- React with chloroacetamide (10 mmol) in THF at 0°C.
Yield : 58–65%.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the nucleophilic substitution, reducing reaction times from hours to minutes. A representative protocol uses:
- Reactants : 4-Chlorothiophenol, chloroacetamide, and K₂CO₃.
- Solvent : Acetonitrile.
- Conditions : 100°C, 300 W, 15 minutes.
Yield : 89–92%.
Comparative Analysis of Methods
| Method | Reagents | Solvent | Temperature | Yield | Advantages |
|---|---|---|---|---|---|
| Nucleophilic Substitution | NaH, chloroacetamide | DMF | 25°C | 72–85% | Scalable, minimal byproducts |
| Thioglycolic Acid Route | TFA, SOCl₂ | TFA/MeOH | 60°C (reflux) | 68–78% | High purity, avoids strong bases |
| Oxidative-Reductive | H₂O₂, LiAlH₄ | THF | 0°C to reflux | 58–65% | Useful for sensitive substrates |
| Microwave-Assisted | K₂CO₃, microwave irradiation | MeCN | 100°C | 89–92% | Rapid, energy-efficient |
Analytical Validation and Characterization
Synthetic batches are validated via:
- Spectroscopy : IR (N–H stretch at 3280 cm⁻¹, C=O at 1660 cm⁻¹), ¹H NMR (δ 2.15 ppm for CH₃, δ 7.3–7.5 ppm for aromatic protons).
- Chromatography : HPLC purity >98% (C18 column, acetonitrile/water).
- Mass Spectrometry : ESI-MS m/z 201.67 [M+H]⁺.
Challenges and Optimization Strategies
- Byproduct Formation : Over-alkylation or disulfide formation is mitigated using inert atmospheres (N₂/Ar) and controlled stoichiometry.
- Solvent Choice : DMF offers high solubility but complicates purification; acetone or ethyl acetate are preferred for easier workup.
- Catalysis : BF₃·OEt₂ or FeCl₃ enhances electrophilic activation in coupling reactions.
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[(4-chlorophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-[(4-chlorophenyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[(4-chlorophenyl)thio]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and disrupt cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide (3-ClC₆H₄NH-CO-CCl₃): The meta-chloro substitution on the phenyl ring reduces symmetry compared to the para-chloro isomer, leading to distinct crystal packing. This compound crystallizes in a monoclinic system with one molecule per asymmetric unit, whereas para-substituted analogs may exhibit different lattice constants due to enhanced planarity .
- The thiophene ring introduces π-π stacking capabilities, which could enhance binding to aromatic biological targets compared to the purely phenyl-based structure of the target compound .
Table 1: Substituent Effects on Key Properties
*Predicted using fragment-based methods.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Acetamide, N-[(4-chlorophenyl)thio]- and its derivatives?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 4-chlorothiophenol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization of reaction parameters (temperature, solvent polarity, and stoichiometry) is critical. Purity is verified via melting point analysis (155–162°C range observed in analogous acetamides) and HPLC .
| Key Reaction Parameters |
|---|
| Solvent: Dichloromethane or THF |
| Temperature: 0–25°C |
| Base: Triethylamine (1.2 eq) |
| Reaction Time: 4–12 hours |
Q. How can researchers characterize the molecular structure of this compound?
- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm the acetamide backbone and substituent positions. For example:
- ¹H NMR : A singlet at δ 2.1 ppm (CH₃ of acetamide), aromatic protons at δ 7.2–7.8 ppm (4-chlorophenyl group).
- ¹³C NMR : Carbonyl resonance at ~168 ppm. Mass spectrometry (ESI-MS) provides molecular weight confirmation (e.g., [M+H]+ at m/z 284.07 for analogous structures) .
Q. What stability considerations are relevant for this compound under experimental conditions?
- Methodological Answer : The compound is sensitive to hydrolysis due to the thioether (-S-) linkage. Store in inert atmospheres (N₂/Ar) at −20°C. Avoid prolonged exposure to light or moisture. Stability in solvents like DMSO or ethanol is higher than in aqueous buffers .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystallographic packing of this compound?
- Methodological Answer : X-ray crystallography reveals that N–H···O hydrogen bonds and π-π stacking of the 4-chlorophenyl group dictate crystal packing. For example, in analogous structures, dihedral angles between the acetamide and aryl groups range from 80–85°, affecting solubility and melting points .
| Hydrogen Bond Parameters |
|---|
| N–H···O Distance: 2.02–2.15 Å |
| Angle: 160–175° |
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer : Systematically modify the (4-chlorophenyl)thio moiety (e.g., substituent position, halogen replacement) and assess biological activity (e.g., enzyme inhibition). Use computational tools (DFT, molecular docking) to predict electronic effects (e.g., logP, HOMO-LUMO gaps). Validate via in vitro assays (e.g., Mosmann’s cytotoxicity assay) .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
- Methodological Answer : Impurities like unreacted 4-chlorothiophenol or oxidation byproducts require UPLC-MS/MS with a C18 column (gradient elution: acetonitrile/water + 0.1% formic acid). Limit of detection (LOD) can be optimized to <0.1% using selected ion monitoring (SIM) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for this compound?
- Methodological Answer : Variations (e.g., 155–162°C vs. 148–153°C) may stem from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs. Recrystallize from different solvents (e.g., ethanol vs. ethyl acetate) and compare XRD patterns .
Experimental Design Considerations
Q. What precautions are necessary when handling this compound in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
